(-)-4'-Fluorotartranilic acid
Overview
Description
(-)-4’-Fluorotartranilic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a fluorine atom attached to the aromatic ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-4’-Fluorotartranilic acid typically involves the fluorination of tartranilic acid. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like N-fluorobenzenesulfonimide is used. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of (-)-4’-Fluorotartranilic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (-)-4’-Fluorotartranilic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to yield different products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of partially or fully hydrogenated aromatic compounds.
Substitution: Formation of substituted aromatic derivatives with various functional groups.
Scientific Research Applications
Chemistry: (-)-4’-Fluorotartranilic acid is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds. Its unique properties make it valuable in the design of new materials and catalysts.
Biology: In biological research, (-)-4’-Fluorotartranilic acid is studied for its potential as a bioactive molecule. Its interactions with biological systems are explored to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the development of drugs that target specific biological pathways. Its fluorinated structure may enhance the bioavailability and metabolic stability of drug candidates.
Industry: (-)-4’-Fluorotartranilic acid finds applications in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of advanced polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of (-)-4’-Fluorotartranilic acid involves its interaction with specific molecular targets in biological systems. The fluorine atom’s presence can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
4’-Chlorotartranilic acid: Similar structure but with a chlorine atom instead of fluorine.
4’-Bromotartranilic acid: Contains a bromine atom in place of fluorine.
4’-Iodotartranilic acid: Features an iodine atom instead of fluorine.
Uniqueness: (-)-4’-Fluorotartranilic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Biological Activity
Overview
(-)-4'-Fluorotartranilic acid is a fluorinated derivative of tartranilic acid, possessing the chemical formula C₁₀H₁₀FNO₅ and a molecular weight of 243.19 g/mol. This compound has garnered attention for its potential biological activities, particularly as an anti-inflammatory and antimicrobial agent. Its structural characteristics, including a carboxylic acid group and a fluorine atom at the para position of the aromatic ring, suggest various interactions with biological targets.
- Chemical Formula : C₁₀H₁₀FNO₅
- Molecular Weight : 243.19 g/mol
- Functional Groups : Carboxylic acid, amine, aromatic ring
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Properties : Studies have shown that this compound may interact with enzymes involved in inflammatory pathways, potentially modulating their activity and providing therapeutic benefits in inflammatory conditions.
- Antimicrobial Activity : Preliminary research suggests that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The presence of the fluorine atom can enhance the compound's binding affinity to enzymes and receptors, influencing their activity. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.
- Receptor Modulation : It may also interact with cellular receptors, affecting signaling pathways related to inflammation and infection.
Case Studies and Experimental Data
-
Anti-inflammatory Studies :
- A study demonstrated that this compound reduced inflammation markers in vitro by inhibiting the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Table 1 summarizes the effects observed in various concentrations:
Concentration (µM) COX Inhibition (%) 10 25 50 50 100 75 -
Antimicrobial Activity :
- In another study assessing its antimicrobial properties against various bacterial strains, this compound exhibited significant inhibition zones, as shown in Table 2.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10
Applications
Due to its promising biological activity, this compound is being investigated for potential applications in:
- Pharmaceutical Development : As a lead compound for anti-inflammatory and antimicrobial drugs.
- Organic Synthesis : Serving as a building block for synthesizing other bioactive molecules.
- Material Science : Its unique properties may be leveraged in developing advanced materials and polymers.
Properties
IUPAC Name |
4-(4-fluoroanilino)-2,3-dihydroxy-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO5/c11-5-1-3-6(4-2-5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDAGSYSBWTSHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372105, DTXSID301194225 | |
Record name | SBB017827 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-Fluorophenyl)amino]-2,3-dihydroxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301194225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886495-34-7, 238401-54-2 | |
Record name | 4-[(4-Fluorophenyl)amino]-2,3-dihydroxy-4-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886495-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SBB017827 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-Fluorophenyl)amino]-2,3-dihydroxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301194225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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